molecular formula C14H19N3O3 B2382405 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide CAS No. 2034491-17-1

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide

Cat. No.: B2382405
CAS No.: 2034491-17-1
M. Wt: 277.324
InChI Key: BUHXWUVYEKQHGN-UHFFFAOYSA-N
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Description

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features an acetamido group and a methoxyazetidinyl phenyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(3-methoxyazetidin-1-yl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently acetylated to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide
  • N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide
  • N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide

Uniqueness

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide is unique due to the presence of the methoxyazetidinyl group, which imparts distinct chemical and biological properties compared to other acetamide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-acetamido-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(18)15-7-14(19)16-11-3-5-12(6-4-11)17-8-13(9-17)20-2/h3-6,13H,7-9H2,1-2H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHXWUVYEKQHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1=CC=C(C=C1)N2CC(C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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